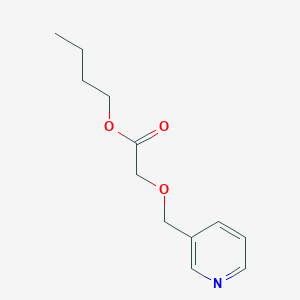

Butyl (pyridin-3-yl)methoxyacetate

Description

Butyl (pyridin-3-yl)methoxyacetate is an organic compound featuring a pyridine ring substituted at the 3-position with a methoxyacetate group esterified to a butyl chain. This structure combines aromaticity from the pyridine ring with the ester functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-deficient pyridine ring and the ester group’s hydrolytic sensitivity.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

butyl 2-(pyridin-3-ylmethoxy)acetate |

InChI |

InChI=1S/C12H17NO3/c1-2-3-7-16-12(14)10-15-9-11-5-4-6-13-8-11/h4-6,8H,2-3,7,9-10H2,1H3 |

InChI Key |

KZQBMQHJNWRVTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)COCC1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Structural Similarities: Both compounds contain a pyridin-3-yl group and a butyl ester. Key Differences:

- Butyl (pyridin-3-yl)methoxyacetate lacks the piperidine moiety, which may reduce its conformational rigidity compared to PK03447E-1.

Reactivity and Stability

- Hydrolytic Sensitivity: The ester group in this compound is prone to hydrolysis under acidic or basic conditions, a common trait shared with other esters like PK03447E-1. However, the presence of the amino group in PK03447E-1 may confer additional stability via intramolecular interactions .

- Electron-Deficient Pyridine Ring : Both compounds’ pyridine rings participate in π-π stacking and dipole interactions, but the methoxyacetate group in this compound introduces a stronger electron-withdrawing effect compared to the carbamate group in PK03447E-1.

Data Table: Comparative Analysis

| Property | This compound | tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ | C₁₅H₂₁N₃O₂ |

| Functional Groups | Ester, pyridine | Carbamate, piperidine, amine, pyridine |

| Physical State | Not reported | Light yellow solid |

| Reactivity | Hydrolysis-prone ester | Stable carbamate; amino group enhances hydrogen bonding |

| Safety Precautions | Assumed similar to esters | Respiratory, hand, and eye protection required |

Research Findings and Limitations

- The provided evidence lacks direct studies on this compound, necessitating extrapolation from analogs like PK03447E-1.

- Structural differences impact bioavailability and target affinity. For instance, PK03447E-1’s piperidine-amine structure may favor CNS penetration, whereas this compound’s ester group could limit metabolic stability .

- Further experimental data (e.g., solubility, logP, synthetic yields) are required to validate these comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.